N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide
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Overview
Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of the compound N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is the enzyme glutaminase (GLS) . This enzyme plays a crucial role in the metabolism of glutamine, a key nutrient for the proliferation of certain types of cancer cells, such as triple-negative breast cancer (TNBC) .
Mode of Action
This compound acts as an inhibitor of GLS . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, leading to a reduction in the production of glutathione (GSH) . This amplifies the photodynamic effect of other compounds used in the treatment, such as Chlorin e6 (Ce6) .
Biochemical Pathways
The compound this compound affects the glutamine metabolic pathway . Glutamine is hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that accelerates the proliferation of TNBC . By inhibiting GLS, the compound disrupts this pathway, reducing GSH production .
Pharmacokinetics
It is known that the compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the gls inhibitor bis-2- (5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide (bptes) and the photosensitizer chlorin e6 (ce6) . This platform is designed to effectively coordinate glutamine metabolic intervention for TNBC treatment .
Result of Action
The action of this compound results in the effective eradication of TNBC tumors and the inhibition of tumor metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to form the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
- Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide
- 4-acetylamino-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide
Uniqueness
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclohexanecarboxamide moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZIKXHQNPRFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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